molecular formula C11H7BrN2 B2703169 6-bromo-9H-pyrido[2,3-b]indole CAS No. 26066-88-6

6-bromo-9H-pyrido[2,3-b]indole

Cat. No.: B2703169
CAS No.: 26066-88-6
M. Wt: 247.095
InChI Key: XCNVELJEUIETFR-UHFFFAOYSA-N
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Description

6-Bromo-9H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound features a bromine atom at the 6th position of the pyrido[2,3-b]indole structure, which consists of a fused pyridine and indole ring system. This structural motif is known for its biological activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-9H-pyrido[2,3-b]indole can be achieved through several methods. One common approach involves the bromination of 9H-pyrido[2,3-b]indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction typically proceeds under mild conditions and yields the desired brominated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and improving the overall yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms such as ketones or carboxylic acids.

    Reduction Products: Reduced derivatives like amines or alcohols.

Scientific Research Applications

6-Bromo-9H-pyrido[2,3-b]indole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-9H-pyrido[2,3-b]indole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine substitution can enhance the compound’s biological properties, making it a valuable candidate for drug development .

Properties

IUPAC Name

6-bromo-9H-pyrido[2,3-b]indole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c12-7-3-4-10-9(6-7)8-2-1-5-13-11(8)14-10/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNVELJEUIETFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC3=C2C=C(C=C3)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26066-88-6
Record name 26066-88-6
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